Bis(2-(4-pyridinyl)ethyl) disulfide
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Overview
Description
1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane is an organic compound with the molecular formula C14H16N2S2 and a molecular weight of 276.42 g/mol . It is characterized by the presence of two pyridine rings connected by a disulfide bridge, making it a valuable ligand in coordination chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane can be synthesized through the reaction of 4-pyridylmethyl chloride with sodium disulfide under basic conditions . The reaction typically involves the use of solvents such as ethanol or acetone and requires careful control of temperature and pH to ensure the formation of the desired disulfide bond .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically performed in aqueous or organic solvents at room temperature.
Substitution: Nucleophiles such as amines or thiols; reactions often require the presence of a base and are conducted in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane primarily involves its ability to form stable complexes with metal ions through coordination bonds . The disulfide bond can undergo redox reactions, allowing the compound to participate in various biochemical processes . The pyridine rings provide additional sites for interaction with biological molecules, enhancing its versatility in research applications .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dithiodipyridine: Similar structure with a disulfide bond connecting two pyridine rings.
1,2-Bis(4-pyridyl)ethane: Contains two pyridine rings connected by an ethane bridge instead of a disulfide bond.
Uniqueness
1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane is unique due to its disulfide bridge, which imparts distinct redox properties and the ability to form reversible covalent bonds . This makes it particularly useful in applications requiring dynamic and reversible interactions, such as in the design of responsive materials and biochemical assays .
Properties
Molecular Formula |
C14H16N2S2 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-[2-(2-pyridin-4-ylethyldisulfanyl)ethyl]pyridine |
InChI |
InChI=1S/C14H16N2S2/c1-7-15-8-2-13(1)5-11-17-18-12-6-14-3-9-16-10-4-14/h1-4,7-10H,5-6,11-12H2 |
InChI Key |
LFNOKCRXVALZIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCSSCCC2=CC=NC=C2 |
Origin of Product |
United States |
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